molecular formula C20H25ClN4O5 B12642276 (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

Cat. No.: B12642276
M. Wt: 436.9 g/mol
InChI Key: CMYIGCPQWXTYBR-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a morpholine ring, and a chloro-substituted phenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the core piperazine structure. The process often includes:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Introduction of the Morpholine Ring: This step involves the reaction of the piperazine intermediate with morpholine, often using a coupling reagent to facilitate the reaction.

    Chlorination of the Phenyl Group: The phenyl group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling: The chlorinated phenyl group is then coupled with the piperazine-morpholine intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a molecular formula of C22H20ClN3O4C_{22}H_{20}ClN_{3}O_{4} and a molecular weight of approximately 425.9 g/mol. Its structure incorporates a pyrrolidine core, which is significant for its biological activity, and features multiple functional groups that enhance its interaction with biological targets.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of hybrid compounds derived from the pyrrolidine-2,5-dione framework. One notable study demonstrated that derivatives of this compound exhibited potent anticonvulsant activity across several animal models, including:

  • Maximal Electroshock (MES) Test
  • Pentylenetetrazole (PTZ) Induced Seizures
  • 6 Hz Seizure Model

For instance, a specific derivative showed an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating significant anticonvulsant properties that may surpass existing antiepileptic drugs such as ethosuximide and levetiracetam .

Antinociceptive Activity

In addition to its anticonvulsant effects, this compound has also been investigated for its antinociceptive properties. In vivo studies revealed that certain derivatives demonstrated efficacy against pain induced by formalin, suggesting a dual-action mechanism that could be beneficial in treating both epilepsy and neuropathic pain . The mechanisms involved are believed to include inhibition of sodium/calcium currents and antagonism of the transient receptor potential vanilloid 1 (TRPV1) receptor .

Table 1: Summary of Biological Activities

Compound Activity Model Used ED50 (mg/kg)
Compound 22AnticonvulsantMaximal Electroshock23.7
Compound 22AnticonvulsantPentylenetetrazole59.4
Compound 22AntinociceptiveFormalin-induced tonic painNot specified

The data indicates that the hybrid compounds derived from the pyrrolidine core exhibit a promising safety profile along with their pharmacological activities, making them suitable candidates for further development in clinical settings.

Mechanism of Action

The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate: shares similarities with other piperazine derivatives and morpholine-containing compounds.

    Examples: this compound, this compound.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate , also known as MJN110 , has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by relevant data and case studies.

  • Molecular Formula : C22H21Cl2N3O
  • Molecular Weight : 406.33 g/mol
  • CAS Number : 1438416-21-7

MJN110 acts primarily as a selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, MJN110 increases the levels of endocannabinoids, which can modulate various physiological processes including pain perception, inflammation, and neuroprotection .

Antinociceptive Effects

Studies have demonstrated that MJN110 exhibits significant antinociceptive properties in various animal models. For instance:

  • In a study involving mice subjected to thermal nociceptive tests, MJN110 showed a dose-dependent reduction in pain response, indicating its effectiveness as an analgesic agent .

Neuroprotective Effects

MJN110 has been investigated for its neuroprotective effects in models of neurodegenerative diseases:

  • In vitro studies revealed that MJN110 protects neuronal cells from apoptosis induced by oxidative stress. This is attributed to its ability to modulate endocannabinoid signaling pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties:

  • In a model of acute inflammation induced by carrageenan, MJN110 significantly reduced paw edema in rats, suggesting its potential utility in treating inflammatory conditions .

Case Studies and Research Findings

StudyFindingsReference
Pain Model StudyDemonstrated antinociceptive effects in thermal pain tests in mice.
Neuroprotection StudyShowed protective effects against oxidative stress-induced apoptosis in neuronal cells.
Inflammation ModelReduced inflammation in carrageenan-induced edema model.

Structure-Activity Relationship (SAR)

The structure of MJN110 contributes significantly to its biological activity. The presence of the dioxopyrrolidine moiety is crucial for MAGL inhibition, while the morpholine ring enhances lipophilicity and cellular uptake. Modifications to these functional groups have been explored to optimize potency and selectivity.

Properties

Molecular Formula

C20H25ClN4O5

Molecular Weight

436.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H25ClN4O5/c21-16-13-15(1-2-17(16)23-9-11-29-12-10-23)14-22-5-7-24(8-6-22)20(28)30-25-18(26)3-4-19(25)27/h1-2,13H,3-12,14H2

InChI Key

CMYIGCPQWXTYBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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